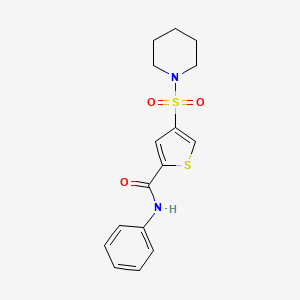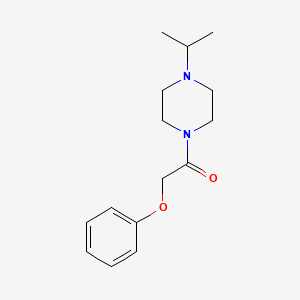
1-isopropyl-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves a variety of chemical reactions, starting from basic precursors to complex intermediates. For example, a novel series of piperazine compounds was synthesized from 2-acetylfuran through Claisen Schmidt condensation with different aromatic aldehydes, followed by cyclization and Mannich’s reaction to produce the desired products (Kumar et al., 2017). Another approach involved the acetylation of ferulic acid, followed by reaction with piperazine to obtain specific piperazine derivatives (Wang Xiao-shan, 2011). These methodologies highlight the versatility of synthetic routes available for producing piperazine-based compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-isopropyl-4-(phenoxyacetyl)piperazine, is characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For instance, the molecular structure of a Schiff base derived from piperazine was elucidated using IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012). These studies provide insights into the compound's stereochemistry and the electronic environment of its functional groups.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactive nature and chemical properties. For example, the electrochemical oxidation of piperazine phenols in the presence of indole derivatives showcased unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012). Such reactions highlight the potential of piperazine derivatives in synthesizing complex molecular architectures.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points and solubility, are crucial for their practical applications. For instance, a study on 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine revealed it as a solid with a specific melting point range and demonstrated its potential as an antioxidant based on its physical properties (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity towards various reagents, oxidative stability, and interaction with biological targets, are pivotal in determining their utility in medicinal chemistry and other fields. For example, the synthesis and evaluation of chiral piperazines for their binding affinity to dopamine transporters underscore the importance of chemical properties in developing potential therapeutic agents (Hsin et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
A novel series of compounds, including derivatives of piperazine, were synthesized and evaluated for their pharmacological properties. These compounds were created through various chemical reactions, including Claisen Schmidt condensation and Mannich's reaction, leading to products with potential antidepressant and antianxiety activities. For example, some derivatives reduced immobility times in behavioral tests, indicating antidepressant effects, and showed significant antianxiety activity in the plus maze method (J. Kumar et al., 2017).
Metabolic Studies
Research into the metabolism of related compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), revealed its transformation into various metabolites in rats. This study provided insights into the metabolic pathways and potential pharmacokinetic properties of piperazine derivatives (Xiaomei Jiang et al., 2007).
Antidiabetic Potential
Piperazine derivatives were identified as new antidiabetic compounds. Structure-activity relationship studies led to the discovery of derivatives with potent antidiabetic effects in a rat model of diabetes, mediated by an increase in insulin secretion. These findings suggest the potential therapeutic application of piperazine derivatives in diabetes management (Gaëlle Le Bihan et al., 1999).
Antiallergy Activity
A series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives were synthesized and evaluated for their antiallergy activity. Some derivatives showed greater potency than the parent compound in passive foot anaphylaxis and guinea pig anaphylaxis assays, indicating their potential as antiallergy agents (D. A. Walsh et al., 1990).
Derivatization for Mass Spectrometry
Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides, enhancing their detection in mass spectrometry analyses. This technique improved ionization efficiency and facilitated the identification of peptides with low molecular weight and high pI values, demonstrating the utility of piperazine derivatives in proteome analysis (X. Qiao et al., 2011).
Propiedades
IUPAC Name |
2-phenoxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(2)16-8-10-17(11-9-16)15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRLVICGEKMZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylpiperazino)-2-phenoxy-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

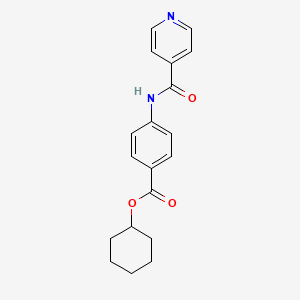
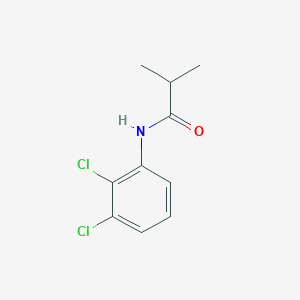
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
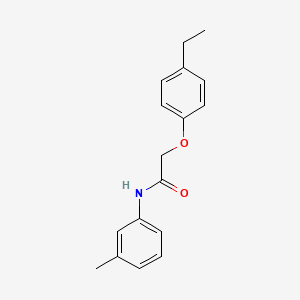
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)
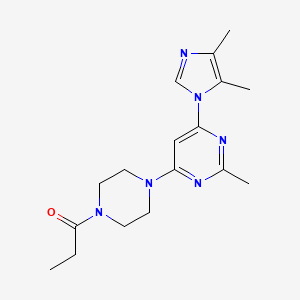
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
